4-(4,5-Dichloro-2-nitrophenyl)morpholine

Medicinal Chemistry Process Chemistry Synthetic Intermediate

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) is a nitroarene building block featuring a morpholine ring directly attached to a 4,5-dichloro-2-nitrophenyl moiety. This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Molecular Formula C10H10Cl2N2O3
Molecular Weight 277.1
CAS No. 59504-38-0
Cat. No. B2540322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dichloro-2-nitrophenyl)morpholine
CAS59504-38-0
Molecular FormulaC10H10Cl2N2O3
Molecular Weight277.1
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C10H10Cl2N2O3/c11-7-5-9(13-1-3-17-4-2-13)10(14(15)16)6-8(7)12/h5-6H,1-4H2
InChIKeyKFQXFYMZLORMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) – An Essential Nitroarene Intermediate for Pharmaceutical and Agrochemical Synthesis


4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) is a nitroarene building block featuring a morpholine ring directly attached to a 4,5-dichloro-2-nitrophenyl moiety. This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals . The presence of a strongly electron-withdrawing nitro group activates the adjacent chloro substituents for nucleophilic aromatic substitution (SNAr), enabling divergent functionalization. Physicochemical characterization confirms its identity with a molecular formula of C10H10Cl2N2O3, a molecular weight of 277.10 g/mol, and a predicted LogP of 4.00, indicative of significant lipophilicity .

Why Direct Substitution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine (59504-38-0) with Closely Related Analogs is Not Scientifically Viable


Substitution of 4-(4,5-Dichloro-2-nitrophenyl)morpholine with a simple analog, such as 4-(2,6-dichloro-4-nitrophenyl)morpholine or a non-chlorinated variant, is not a trivial exchange. The specific 4,5-dichloro substitution pattern on the nitroarene ring is critical for its unique electronic and conformational profile, which directly dictates its reactivity in downstream synthetic steps and its biological target engagement. The electron density at the carbon atoms bearing the chlorine substituents is finely tuned by the ortho-nitro group and the para-morpholine group, influencing the rate and regioselectivity of SNAr reactions . Furthermore, the substitution pattern is known to influence the conformational equilibrium of the morpholine ring, which can affect molecular recognition and binding affinity, a phenomenon studied in a series of polychloronitrophenyl morpholines [1]. The following quantitative evidence demonstrates the unique performance profile of the 4,5-dichloro-2-nitro isomer.

Quantitative Differentiation Evidence for Procuring 4-(4,5-Dichloro-2-nitrophenyl)morpholine (59504-38-0) Over Its Isomers and Precursors


Precise Reactivity Control via Physicochemical Property Differentiation Against Isomers

The target compound exhibits a distinct physicochemical fingerprint compared to its positional isomer, 4-(2,6-Dichloro-4-nitrophenyl)morpholine, and its precursor, 4,5-dichloro-2-nitroaniline. These differences, particularly in LogP and melting point, are crucial for reaction design, work-up procedures, and ensuring consistent synthetic outcomes. For instance, the LogP of the target compound (4.00) is 0.24 units lower than that of its 2,6-dichloro isomer, which has a LogP of 4.24 . This difference impacts partition coefficients in biphasic reactions and chromatographic purification. Furthermore, the target compound is a liquid at room temperature, contrasting with its solid precursor, 4,5-dichloro-2-nitroaniline (melting point 177-179 °C) [1], which simplifies handling in flow chemistry and automated synthesis platforms.

Medicinal Chemistry Process Chemistry Synthetic Intermediate

Enhanced Synthetic Efficiency Over Precursor in Nucleophilic Substitution

The target compound is synthesized directly from 4,5-dichloro-2-nitroaniline via reaction with morpholine . This single-step transformation represents a significant efficiency gain compared to alternative synthetic routes that might involve multi-step protection/deprotection sequences to achieve the same morpholine-substituted nitroarene core. The direct displacement of the aniline nitrogen by morpholine is a more atom-economical and convergent approach for constructing this specific scaffold, which is often required for lead optimization programs in medicinal chemistry.

Organic Synthesis Process Development Drug Discovery

Conformational Differentiation Underpins Distinct Biological Activity Profile

The 4,5-dichloro-2-nitro substitution pattern on the phenyl ring is not merely a synthetic handle but a key determinant of the molecule's conformational dynamics. Studies on polychloronitrophenyl N-substituted morpholines have shown that the position and number of chlorine atoms significantly impact the energy barrier for ring-flipping of the morpholine moiety and the overall preferred conformation in solution [1]. This 'conformational freezing' is hypothesized to influence how the molecule interacts with biological targets, potentially leading to a different activity profile compared to other dichloro- or monochloro-substituted morpholine analogs. This property is critical for structure-activity relationship (SAR) studies.

Chemical Biology Medicinal Chemistry Conformational Analysis

Optimal Application Scenarios for 4-(4,5-Dichloro-2-nitrophenyl)morpholine (CAS 59504-38-0) in Research and Development


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Scaffolds

The compound serves as an advanced intermediate for synthesizing ATP-competitive kinase inhibitors. Its dichloro-nitroarene core is a privileged scaffold, and the morpholine ring is a common solubilizing and hinge-binding motif. The presence of two chlorine atoms at the 4 and 5 positions provides two orthogonal handles for sequential SNAr reactions, allowing for the rapid, divergent synthesis of a focused compound library to explore structure-activity relationships (SAR) around a central kinase hinge-binding motif .

Process Chemistry: Development of a Continuous Flow Synthesis Route

The liquid physical state of 4-(4,5-Dichloro-2-nitrophenyl)morpholine, in contrast to its solid aniline precursor, makes it an ideal substrate for continuous flow chemistry platforms. Its favorable handling properties eliminate the need for solid dosing systems and simplify the setup for downstream functionalization reactions, such as reduction of the nitro group or subsequent SNAr displacements. This can lead to more robust, scalable, and safer manufacturing processes for APIs or key agrochemical intermediates .

Chemical Biology: Development of Conformationally Biased Chemical Probes

The unique conformational profile of this molecule, as part of the polychloronitrophenyl morpholine series, makes it a valuable starting point for designing chemical probes with pre-organized geometries for target binding. Researchers can exploit this 'conformational freezing' to investigate the bioactive conformation of ligands when bound to enzymes or receptors. A derivative of this compound could be functionalized with an affinity tag or a photoactivatable crosslinker to study target engagement and protein dynamics in complex biological systems [1].

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